Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate
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Overview
Description
Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C15H25NO3 It is characterized by a spirocyclic structure, which includes a formyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Tert-butyl 8-carboxy-7-azaspiro[4.5]decane-7-carboxylate
Reduction: Tert-butyl 8-hydroxymethyl-7-azaspiro[4.5]decane-7-carboxylate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness
Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both a formyl group and a tert-butyl ester. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, setting it apart from similar compounds.
Properties
IUPAC Name |
tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-11-15(7-4-5-8-15)9-6-12(16)10-17/h10,12H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDKJRYDUZGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CCC1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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